REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].[CH:10](O)=[O:11]>C1C=CC=CC=1>[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH:4][CH:10]=[O:11]
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Name
|
|
Quantity
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25.8 g
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Type
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reactant
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Smiles
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FC1=C(N)C=C(C=C1)F
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Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The solid that formed
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Type
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CUSTOM
|
Details
|
was separated
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Type
|
ADDITION
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Details
|
Hexane was added
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Type
|
CUSTOM
|
Details
|
The solid that formed
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Type
|
CUSTOM
|
Details
|
was separated
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Type
|
WASH
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Details
|
washed with cold hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=C(C=C1)F)NC=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |